chemical structure of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS
chemical structure of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS
Advanced FRET Substrate for Hepatitis A Virus (HAV) 3C Protease Characterization[1]
Executive Summary
This technical guide analyzes the physicochemical properties, mechanism of action, and experimental applications of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS .[] This fluorogenic peptide is a specialized FRET (Förster Resonance Energy Transfer) substrate designed for the kinetic profiling and inhibitor screening of the Hepatitis A Virus (HAV) 3C protease .[]
Unlike generic protease substrates, the octapeptide sequence (GLRTQSFS ) is engineered to match the specific P4–P4' substrate recognition pocket of HAV 3C, ensuring high specificity and catalytic efficiency (
Molecular Architecture & Physicochemical Properties[1]
The molecule consists of three distinct functional domains: the donor fluorophore, the peptide recognition linker, and the acceptor quencher.[]
1.1 Structural Components
| Component | Chemical Identity | Function | Location |
| Donor | EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) | Fluorescent moiety.[][2][3][4][5][6] Emits photons upon excitation when not quenched. | C-Terminus |
| Quencher | DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) | Non-fluorescent chromophore.[] Absorbs donor energy via dipole-dipole coupling. | N-Terminus |
| Linker | Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser | Biological recognition sequence.[][7] Contains the scissile bond.[] | Core |
1.2 The Peptide Sequence Logic (GLRTQSFS)
The sequence is not random; it maps to the substrate specificity of the HAV 3C protease.[] 3C proteases are chymotrypsin-like cysteine proteases that recognize specific residues at the P1 and P1' positions.
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P1 Position (Gln - Glutamine): HAV 3C has an absolute requirement for Glutamine at P1.[] The imidazole side chain of His191 in the enzyme's active site interacts with the Gln, orienting it for nucleophilic attack.[]
-
P1' Position (Ser - Serine): Small residues like Serine or Glycine are preferred at P1' to avoid steric clashes.[]
-
P2 Position (Thr - Threonine): Unlike SARS-CoV-2 Mpro (which prefers Leu at P2), HAV 3C accommodates Threonine, making this substrate highly specific for HAV over other coronaviral proteases.[]
Scissile Bond: The cleavage occurs between Gln (Q) and Ser (S) .[]
Mechanism of Action: FRET-Based Proteolysis
The utility of this substrate relies on the distance-dependent nature of FRET.
-
Intact State (Quenched): In the uncleaved peptide, the flexible backbone holds the DABCYL quencher within the Förster radius (
Å) of the EDANS donor.[] The excitation energy of EDANS (336 nm) is non-radiatively transferred to DABCYL (Abs Max ~472 nm) and dissipated as heat.[] -
Enzymatic Cleavage: The HAV 3C protease hydrolyzes the peptide bond between Gln and Ser.[]
-
Separation (Fluorescent): The DABCYL-containing fragment (N-term) and the EDANS-containing fragment (C-term) diffuse apart.[]
-
Signal Generation: With the quencher removed, EDANS emits bright fluorescence at ~490 nm.[] The rate of fluorescence increase is directly proportional to enzyme activity.[2]
Visualization: FRET Signaling Pathway
Caption: Logical flow of the FRET mechanism from excitation to enzymatic cleavage and subsequent fluorescence emission.[][5]
Experimental Protocol: Kinetic Assay Setup
This protocol is designed for a 96-well plate format using a fluorescence microplate reader.
3.1 Reagents & Preparation
-
Stock Solution: Dissolve the peptide in DMSO to a concentration of 10 mM.
-
Note: The peptide is hydrophobic.[] Ensure complete dissolution by vortexing.[] Store aliquots at -20°C in the dark.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.[]
-
Critical: DTT is essential to maintain the active site cysteine of the protease in a reduced state.
-
-
Enzyme: Recombinant HAV 3C Protease (titrate to determine optimal concentration, typically 10–100 nM).[]
3.2 Step-by-Step Workflow
-
Dilution: Dilute the 10 mM substrate stock into the Assay Buffer to a working concentration of 20 µM (2x final concentration).
-
Plate Setup:
-
Add 50 µL of Enzyme Solution to experimental wells.[]
-
Add 50 µL of Assay Buffer (no enzyme) to control wells (Background Blanks).
-
-
Initiation: Add 50 µL of the 20 µM Substrate Solution to all wells (Final [Substrate] = 10 µM).
-
Measurement: Immediately place the plate in the reader.
-
Excitation: 336–340 nm
-
Emission: 490 nm[][5]
-
Cutoff Filter: 475 nm (if available)[]
-
-
Data Acquisition: Record fluorescence every 30–60 seconds for 30–60 minutes at 25°C or 37°C.
3.3 Data Analysis (Kinetic Parameters)
To determine
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free EDANS contamination or peptide degradation. | Check purity via HPLC. Ensure stock is stored at -20°C. Subtract blank values rigorously. |
| Non-Linear Kinetics | Substrate depletion (>10% conversion) or Inner Filter Effect.[] | Analyze only the initial linear portion of the curve (first 5–10 mins).[] Reduce substrate concentration if OD > 0.[]1. |
| Low Signal-to-Noise | Inactive enzyme or oxidation of active site. | Freshly prepare DTT in the buffer.[] Verify enzyme activity with a positive control. |
| Precipitation | Peptide insolubility in aqueous buffer.[] | Keep final DMSO concentration between 1–5%.[] Do not exceed 5% as it may inhibit the protease.[] |
Visualization: Assay Optimization Workflow
Caption: Decision tree for optimizing the protease assay to ensure linear kinetics and solubility.
References
-
PubChem. (2021).[][8] Compound Summary: DABCYL-GLRTQSFS-EDANS.[2][4] National Library of Medicine.[] Retrieved from [Link]
-
Interchim. (n.d.).[] Product Monograph - FRET Substrates. Retrieved from [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptidepharma.com [peptidepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. Dabcyl-ktsavlqsgfrkme-edans | C97H142F3N25O26S2 | CID 145707754 - PubChem [pubchem.ncbi.nlm.nih.gov]
